4-Bromo-5-chloro-2-fluorobenzoylacetonitrile
Description
4-Bromo-5-chloro-2-fluorobenzoylacetonitrile is a halogenated benzonitrile derivative characterized by a benzoylacetonitrile backbone substituted with bromine (Br), chlorine (Cl), and fluorine (F) at positions 4, 5, and 2, respectively. This compound is a key intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and materials science applications. Its structural features—electron-withdrawing halogens and the nitrile group—contribute to its reactivity in cross-coupling reactions, nucleophilic substitutions, and as a ligand in coordination chemistry.
Properties
Molecular Formula |
C9H4BrClFNO |
|---|---|
Molecular Weight |
276.49 g/mol |
IUPAC Name |
3-(4-bromo-5-chloro-2-fluorophenyl)-3-oxopropanenitrile |
InChI |
InChI=1S/C9H4BrClFNO/c10-6-4-8(12)5(3-7(6)11)9(14)1-2-13/h3-4H,1H2 |
InChI Key |
NVIYWRCFFQYDBQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Br)F)C(=O)CC#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5-chloro-2-fluorobenzoylacetonitrile typically involves multi-step organic reactions. One common method starts with the bromination, chlorination, and fluorination of benzoylacetonitrile. The reaction conditions often include the use of halogenating agents such as bromine, chlorine, and fluorine sources under controlled temperatures and solvents to ensure selective substitution on the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch processes where the starting materials are reacted in reactors equipped with temperature and pressure controls. The process may include steps such as nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization to achieve the desired compound with high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-5-chloro-2-fluorobenzoylacetonitrile can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms on the benzene ring can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of various oxidized or reduced forms of the compound .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have highlighted the potential of halogenated benzoylacetonitriles in cancer treatment. Compounds similar to 4-bromo-5-chloro-2-fluorobenzoylacetonitrile have been investigated for their ability to inhibit cancer cell proliferation. For instance, derivatives with similar substitutions have shown promising results against various cancer cell lines, including colorectal and breast cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest, making these compounds valuable candidates for further development as anticancer agents .
Antimicrobial Properties
Research indicates that halogenated compounds can exhibit significant antimicrobial activity. For example, derivatives of benzoylacetonitriles have been tested for their efficacy against bacterial strains such as E. coli and Staphylococcus aureus. The presence of halogens like bromine and chlorine enhances the lipophilicity and reactivity of the compounds, contributing to their antimicrobial properties .
Synthesis and Chemical Applications
Synthetic Intermediates
this compound serves as an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its unique functional groups allow for further chemical modifications, leading to the development of novel compounds with enhanced biological activities. The synthesis typically involves multi-step reactions starting from simpler aromatic compounds, often employing methods such as bromination and nitrilation .
Material Science
The compound's unique electronic properties make it suitable for applications in material science, particularly in the development of organic semiconductors and photovoltaic materials. The presence of halogen atoms can improve charge transport properties, making these compounds relevant in the design of electronic devices .
Data Tables
| Application Area | Details |
|---|---|
| Medicinal Chemistry | Anticancer activity against various cell lines; potential for inducing apoptosis |
| Antimicrobial Activity | Effective against E. coli and Staphylococcus aureus; enhanced activity due to halogens |
| Synthesis | Key intermediate in pharmaceutical synthesis; versatile for chemical modifications |
| Material Science | Potential use in organic semiconductors; improved charge transport properties |
Case Study 1: Anticancer Properties
A study investigated a series of fluorinated benzoylacetonitriles, including this compound, for their anticancer properties. The results indicated that compounds with meta-substituents exhibited higher selectivity towards cancer cells while sparing healthy cells. Notably, one derivative demonstrated a half-maximal inhibitory concentration (IC50) below 10 μM against colorectal cancer cells, indicating strong potential for therapeutic application .
Case Study 2: Antimicrobial Efficacy
In another study focusing on antimicrobial activity, derivatives of benzoylacetonitriles were evaluated against various bacterial strains. The presence of chlorine and bromine was found to significantly enhance activity, with some compounds achieving minimum inhibitory concentrations (MICs) as low as 5 μM against resistant strains of E. coli. This suggests that modifications to the benzoylacetonitrile scaffold can lead to potent antimicrobial agents .
Mechanism of Action
The mechanism of action of 4-Bromo-5-chloro-2-fluorobenzoylacetonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The compound’s reactivity and physical properties are heavily influenced by the positions and types of substituents. Below is a comparison with structurally related halogenated benzonitriles:
Key Observations :
- Substituent Effects: Electron-withdrawing groups (EWGs): The trifunctional halogen substitution (Br, Cl, F) in the target compound enhances electrophilic aromatic substitution reactivity compared to analogs with fewer EWGs (e.g., 5-Bromo-2-hydroxybenzonitrile, which has a hydroxyl donor group). Steric and Electronic Modulation: The methyl group in 4-Bromo-2-fluoro-5-methylbenzonitrile introduces steric hindrance but reduces electron deficiency compared to the target compound’s chloro substituent.
- Hydrogen Bonding: Hydroxyl-containing analogs (e.g., 5-Bromo-2-hydroxybenzonitrile) exhibit intermolecular hydrogen bonding (O–H⋯N distances ~2.8 Å), influencing crystallization and solubility . The target compound’s nitrile group may act as a hydrogen-bond acceptor but lacks donor capacity.
Physicochemical Properties
Limited experimental data are available for the target compound, but trends can be extrapolated:
- Melting Point : Halogenated benzonitriles typically exhibit higher melting points due to polarizability and packing efficiency. For example, 5-Bromo-2-hydroxybenzonitrile crystallizes in planar chains with strong hydrogen bonding (melting point ~150–160°C inferred) .
- Solubility : Nitriles are generally polar but less water-soluble than hydroxy analogs. Chloro and bromo substituents further reduce aqueous solubility.
Biological Activity
4-Bromo-5-chloro-2-fluorobenzoylacetonitrile is a synthetic compound that has garnered attention in various fields of biological research due to its potential pharmacological applications. This article explores the biological activity of this compound, including its mechanisms of action, effects on different biological systems, and relevant case studies.
Chemical Structure and Properties
This compound can be represented by the following chemical structure:
- Molecular Formula : C10H6BrClF N
- CAS Number : 4640-67-9
The compound features a benzoylacetonitrile moiety with halogen substitutions, which may influence its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Some key mechanisms include:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. For instance, it has been studied for its inhibitory effects on autotaxin (ATX), an enzyme linked to inflammatory processes and cancer progression .
- Receptor Modulation : It may modulate G protein-coupled receptors (GPCRs), which play critical roles in cell signaling and are implicated in numerous diseases, including cancer and neurodegenerative disorders .
Antifungal Activity
Research indicates that compounds similar to this compound exhibit antifungal properties. For instance, studies have shown that certain halogenated benzoylacetonitriles can inhibit fungal growth by disrupting cellular membranes or inhibiting key metabolic processes .
Cytotoxicity
In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism appears to involve apoptosis induction through the activation of caspases and disruption of mitochondrial function .
Case Studies
- Inhibition of Autotaxin :
- Antifungal Activity :
Toxicity and Safety Profile
The safety profile of this compound has been assessed through various toxicity studies. It is classified under several hazard symbols indicating potential risks such as skin irritation and respiratory issues upon exposure. Proper handling protocols are recommended when working with this compound due to its hazardous nature .
Q & A
Basic: What synthetic strategies are recommended for constructing polyhalogenated benzoylacetonitriles like 4-Bromo-5-chloro-2-fluorobenzoylacetonitrile?
Methodological Answer:
Multi-step halogenation is typically employed, starting with a benzoylacetonitrile scaffold. Key steps include:
- Halogen Order : Introduce electron-withdrawing groups (e.g., -CN) first to direct subsequent halogenation. Bromine and chlorine are often added via electrophilic substitution, while fluorine may require Balz-Schiemann or halogen exchange reactions.
- Protecting Groups : Use temporary protection (e.g., acetyl or silyl groups) to prevent undesired side reactions during selective halogenation .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) can isolate intermediates, as seen in analogs like 4-Bromo-2-chlorobenzonitrile .
Advanced: How can regioselectivity challenges be mitigated during sequential halogenation of benzoylacetonitrile derivatives?
Methodological Answer:
Regioselectivity is influenced by substituent directing effects and reaction conditions:
- Meta-Directing Groups : The nitrile (-CN) group directs incoming halogens to meta positions. For para-substitution (e.g., fluorine), employ Friedel-Crafts acylation or use boronic acid intermediates in cross-coupling reactions .
- Temperature Control : Lower temperatures (0–5°C) reduce kinetic competition between bromination and chlorination, as observed in 4-Bromo-3-chlorophenol synthesis .
- Computational Modeling : DFT calculations predict electrophilic aromatic substitution (EAS) sites, aiding in optimizing reaction pathways .
Basic: What spectroscopic techniques are essential for structural confirmation of polyhalogenated benzoylacetonitriles?
Methodological Answer:
- NMR Spectroscopy :
- IR Spectroscopy : Nitrile stretches (~2240 cm⁻¹) and C-F vibrations (~1200 cm⁻¹) validate functional groups .
- Mass Spectrometry : High-resolution MS (ESI-TOF) confirms molecular ions and isotopic patterns (e.g., Br/Cl clusters) .
Advanced: How do steric effects influence the reactivity of this compound in cross-coupling reactions?
Methodological Answer:
- Steric Hindrance : Adjacent halogens (e.g., bromine at C4 and chlorine at C5) reduce accessibility for catalysts in Suzuki-Miyaura couplings. Use bulky ligands (e.g., SPhos) or microwave-assisted heating to enhance reaction rates .
- Electronic Effects : Electron-withdrawing halogens deactivate the ring, necessitating stronger bases (e.g., Cs₂CO₃) or Pd(II)/Cu(I) co-catalysts for Buchwald-Hartwig amination .
- Substrate Design : Replace bromine with a triflate leaving group to improve coupling efficiency, as demonstrated in 5-Bromo-2,3-difluorobenzonitrile analogs .
Basic: What purity assessment methods are suitable for halogenated benzoylacetonitriles?
Methodological Answer:
- Chromatography :
- Elemental Analysis : Validate halogen stoichiometry (Br, Cl, F) via combustion analysis or X-ray fluorescence .
- Melting Point : Compare observed ranges (e.g., 249–254°C for 4-Bromo-2-fluorobenzylamine hydrochloride) with literature to assess crystallinity .
Advanced: How can computational tools predict the stability and degradation pathways of polyhalogenated nitriles?
Methodological Answer:
- Molecular Dynamics (MD) : Simulate hydrolysis pathways under acidic/basic conditions. Nitriles are prone to hydrolysis to amides or carboxylic acids, accelerated by adjacent halogens .
- QSAR Models : Correlate substituent electronegativity with shelf-life. Fluorine’s strong electron-withdrawing effect stabilizes nitriles against nucleophilic attack .
- Degradation Studies : Use LC-MS to identify byproducts (e.g., dehalogenated species) under UV light or thermal stress, as seen in 2-Bromo-4-chlorophenylacetonitrile analogs .
Basic: What safety protocols are critical when handling halogenated benzoylacetonitriles?
Methodological Answer:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact with irritants like 4-Bromo-2-chlorobenzonitrile .
- Ventilation : Use fume hoods to mitigate inhalation risks, especially during reactions releasing HCN (e.g., nitrile degradation) .
- Storage : Store at 0–6°C in amber vials to prevent photodegradation, as recommended for boronic acid intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
